molecular formula C10H13FN2O5 B10831628 1-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione

1-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B10831628
M. Wt: 260.22 g/mol
InChI Key: ARKKGZQTGXJVKW-PELMPBBBSA-N
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Description

1-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine-2,4-dione core, which is a common structure in many biologically active molecules, and a modified oxolane ring, which contributes to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the oxolane ring: This can be achieved through a cyclization reaction involving a suitable diol and a fluorinating agent.

    Introduction of the pyrimidine-2,4-dione core: This step often involves a condensation reaction between a urea derivative and a suitable diketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Use of continuous flow reactors: To ensure consistent reaction conditions and improve scalability.

    Purification techniques: Such as crystallization or chromatography to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The pyrimidine-2,4-dione core can be reduced to form dihydropyrimidine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can yield ketones or aldehydes.

    Reduction: Can produce dihydropyrimidine derivatives.

    Substitution: Can result in the replacement of the fluorine atom with various functional groups.

Scientific Research Applications

1-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione has numerous applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways.

    Receptors: It may bind to specific receptors, modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione: shares similarities with other nucleoside analogs, such as:

Uniqueness

What sets this compound apart is its unique combination of a fluorinated oxolane ring and a pyrimidine-2,4-dione core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H13FN2O5

Molecular Weight

260.22 g/mol

IUPAC Name

1-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H13FN2O5/c1-10(11)7(16)5(4-14)18-8(10)13-3-2-6(15)12-9(13)17/h2-3,5,7-8,14,16H,4H2,1H3,(H,12,15,17)/t5-,7+,8-,10?/m1/s1

InChI Key

ARKKGZQTGXJVKW-PELMPBBBSA-N

Isomeric SMILES

CC1([C@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O)F

Canonical SMILES

CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)F

Origin of Product

United States

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